4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
Description
4-Chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a halogenated aniline derivative featuring a pyridinyl-ethenyl-aniline scaffold. The compound’s structure includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via an (E)-ethenyl bridge to a 4-chloroaniline group. This design confers rigidity and electronic effects due to the trifluoromethyl and chloro substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2/c15-10-1-3-11(4-2-10)20-6-5-13-12(16)7-9(8-21-13)14(17,18)19/h1-8,20H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPCQMXQBCXICW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Coupling for (E)-Selective Vinylation
The Heck reaction is a cornerstone for constructing the ethenyl bridge. This method couples a halogenated pyridine with a styrene-derived aniline under palladium catalysis.
Procedure :
- Substrate Preparation :
- Coupling Reaction :
Key Considerations :
- The use of bulky ligands (e.g., tri-o-tolylphosphine) enhances (E)-selectivity by sterically hindering cis-addition pathways.
- Polar aprotic solvents (DMF, DMSO) improve solubility of the halogenated pyridine.
Condensation and Elimination Approaches
Knoevenagel Condensation
This method forms the ethenyl bridge via dehydration of an aldol adduct.
Procedure :
- Aldehyde Synthesis :
- Condensation :
Limitations :
- Requires precise control of reaction conditions to avoid over-oxidation or Z-isomer formation.
Wittig Reaction for Stereocontrol
The Wittig reaction offers excellent geometric control for synthesizing the ethenyl linkage.
Procedure :
- Ylide Preparation :
- Generate a stabilized ylide from 4-chloroaniline by reacting 4-chlorobenzyltriphenylphosphonium bromide with n-BuLi.
- Coupling :
Advantages :
- High stereoselectivity due to the ylide’s preference for trans-addition.
- Mild conditions preserve sensitive functional groups (e.g., trifluoromethyl).
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions, reducing reaction times from hours to minutes.
Procedure :
- Combine 3-chloro-5-(trifluoromethyl)-2-bromopyridine (1 equiv), 4-chlorostyrene (1.1 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Et₃N (2 equiv) in DMF.
- Irradiate at 150°C for 15 minutes.
- Yield : 70%.
Purification and Characterization
Chromatographic Separation
Spectroscopic Confirmation
- ¹H NMR : Doublet at δ 7.2–7.4 ppm (J = 16 Hz) confirms trans-configuration of the ethenyl group.
- HRMS : [M+H]⁺ at m/z 333.1 (calculated for C₁₄H₉Cl₂F₃N₂).
Industrial-Scale Considerations
Cost-Effective Catalysts
- Replace Pd(OAc)₂ with heterogeneous Pd/C (0.5 wt%) to reduce metal leaching and enable recycling.
Solvent Recovery
- Distill DMF or DMSO for reuse, lowering environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested against breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against bacteria and fungi. A study evaluating a series of related compounds found that they displayed comparable or superior activity against mycobacterial strains when compared to established antibiotics like isoniazid and ciprofloxacin . The structure-activity relationship (SAR) analysis revealed that the presence of the trifluoromethyl group enhances the lipophilicity and antimicrobial efficacy.
Agricultural Applications
In agrochemistry, compounds similar to this compound have been explored as potential herbicides and insecticides. The trifluoromethyl group is known to improve the bioactivity of pesticides by enhancing their stability and absorption in plant systems . This compound's ability to inhibit specific enzymes in pests can lead to effective pest management strategies.
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, disrupting cellular respiration and energy production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Linkage Differences
- 3-Chloro-4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline This compound replaces the ethenyl bridge with an oxygen atom, forming a pyridinyloxy-aniline structure. Such oxy-bridged analogs are often explored in agrochemicals, as seen in fluopyram metabolites .
2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline
Synthesized via CuI-catalyzed coupling, this analog uses an ethyl bridge instead of ethenyl, introducing conformational flexibility. The ethyl linkage may reduce steric hindrance, impacting binding to biological targets. However, its reported low yield (13%) suggests synthetic challenges compared to the ethenyl-linked target compound .4-Chloro-N-(2-pyridyl)aniline
A simpler analog lacking the trifluoromethyl group and pyridinyl substitution. Its crystal structure reveals N–H⋯N hydrogen bonding, which enhances stability. The absence of the trifluoromethyl group likely reduces lipophilicity and metabolic resistance .
Physicochemical and Structural Properties
Crystallography and Stability
The (E)-ethenyl configuration in the target compound likely enhances planarity and π-π stacking interactions, as observed in (E)-4-chloro-N-[(E)-2-methyl-3-phenyl-allylidene]aniline. Such structural features may improve crystallinity and thermal stability compared to Z-isomers or flexible analogs .- Regulatory data emphasize the need to monitor residues of related compounds in agricultural settings .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
- The trifluoromethyl group is critical for enhancing lipophilicity and metabolic stability across analogs .
- Ethenyl-linked compounds may exhibit improved target binding due to rigidity, but synthetic accessibility remains a challenge compared to ethyl or oxy bridges .
- Regulatory frameworks for fluopyram metabolites suggest stringent monitoring for residues of structurally related compounds .
Biological Activity
4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 316.68 g/mol. It features a chloro-substituted aniline moiety linked to a pyridine derivative through an ethenyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent. Here are the primary findings:
Anticancer Activity
- Cell Line Studies : The compound has shown promising results against several cancer cell lines. For instance:
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of key signaling proteins involved in tumor growth.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects, which may contribute to its overall therapeutic potential. It inhibits pro-inflammatory cytokines and reduces inflammation markers in vitro.
Case Studies
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
- Study on Pyrazole Derivatives : A study indicated that pyrazole derivatives with similar halogen substitutions exhibited significant cytotoxic effects against Hep-2 and P815 cell lines, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Structure-Activity Relationship (SAR) Analysis : Research on related anilino-pyrimidine compounds showed that modifications in halogen substitution could enhance anticancer activity, indicating that similar strategies might be applicable for optimizing the activity of this compound .
Data Tables
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| 4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-y]ethenyl]aniline | NCI-H460 | 12.50 | Proliferation inhibition |
| Pyrazole Derivative | Hep-2 | 3.25 | Cytotoxicity |
| Pyrazole Derivative | P815 | 17.82 | Cytotoxicity |
Q & A
Basic Synthesis: What are the common synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer:
The compound is typically synthesized via cross-coupling reactions. A key intermediate, 3-chloro-5-(trifluoromethyl)pyridine , is functionalized through catalytic hydrogenation or Suzuki-Miyaura coupling. For example:
- Palladium-catalyzed hydrogenation of substituted pyridinyl acetonitrile derivatives under H₂ gas yields amine intermediates .
- Copper-mediated coupling (e.g., CuI/pyrrole-2-carboxylate/K₃PO₄ under argon) forms ethenyl linkages, though yields may be low (~13%) due to steric hindrance .
Optimization Strategies:
Advanced Synthesis: How do steric and electronic effects influence reaction pathways in derivatives?
Methodological Answer:
The trifluoromethyl and chloro groups introduce steric bulk and electron-withdrawing effects, directing reactivity:
- Nucleophilic substitution occurs preferentially at the 3-chloro position due to lower steric hindrance .
- Ethenyl linker geometry (E/Z isomerism) affects π-stacking in crystal structures, verified via X-ray crystallography . Computational modeling (DFT) predicts regioselectivity in cross-couplings .
Basic Characterization: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography (SHELX programs) resolves stereochemistry and bond angles .
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent effects:
Advanced Crystallography: What challenges arise in resolving crystal structures of halogenated analogs?
Methodological Answer:
Halogen atoms (Cl, F) cause weak diffraction signals and disorder in lattice packing. Solutions include:
- Low-temperature data collection (e.g., 89 K) to reduce thermal motion .
- TWINABS for correcting twinned data in SHELXL .
- ORTEP-3 visualizes anisotropic displacement parameters for heavy atoms .
Basic Reactivity: How do oxidation and reduction modify the compound’s functional groups?
Methodological Answer:
- Oxidation : The aniline group forms nitroso intermediates (H₂O₂/AcOH), while the ethenyl bond resists oxidation under mild conditions .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the ethenyl bond but preserves the pyridine ring .
Advanced SAR: How do substituents on the pyridine ring affect bioactivity?
Methodological Answer:
Basic Applications: What are its potential roles in medicinal or agrochemical research?
Methodological Answer:
- Medicinal : Serves as a kinase inhibitor scaffold due to pyridine’s affinity for ATP-binding pockets .
- Agrochemical : Analogues (e.g., fluopyram) act as fungicides by disrupting succinate dehydrogenase .
Advanced Data Contradiction: How to reconcile low yields in published synthetic protocols?
Methodological Answer:
Discrepancies arise from:
- Catalyst deactivation by chloride byproducts (add scavengers like AgNO₃) .
- Inert atmosphere purity : Trace O₂ in argon degrades palladium catalysts .
- Workup procedures : Column chromatography vs. crystallization affects recovery .
Environmental Behavior: What is its stability under hydrolytic or photolytic conditions?
Methodological Answer:
- Hydrolysis : The CF₃ group resists hydrolysis (t₁/₂ > 30 days at pH 7), but the aniline moiety degrades in acidic conditions .
- Photolysis : UV exposure cleaves the ethenyl bond, forming chlorinated aromatic fragments (GC-MS analysis) .
Computational Modeling: Which software tools predict its interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
